Cas no 41039-83-2 (2-ethynyl-3-methylpyrazine)

2-ethynyl-3-methylpyrazine 化学的及び物理的性質
名前と識別子
-
- 2-ethynyl-3-methylpyrazine
- 41039-83-2
- PS-5397
- SCHEMBL21611492
- AKOS026675520
- EN300-1216570
- F2167-5043
- MFCD22199323
- 881-243-7
- 2-Ethynyl-3-methylpyrazine
- RBA03983
-
- MDL: MFCD22199323
- インチ: InChI=1S/C7H6N2/c1-3-7-6(2)8-4-5-9-7/h1,4-5H,2H3
- InChIKey: DUMMLPHEHHODSV-UHFFFAOYSA-N
- ほほえんだ: C#CC1=C(C)N=CC=N1
計算された属性
- せいみつぶんしりょう: 118.053098200g/mol
- どういたいしつりょう: 118.053098200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 25.8Ų
2-ethynyl-3-methylpyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1216570-2.5g |
2-ethynyl-3-methylpyrazine |
41039-83-2 | 95% | 2.5g |
$507.0 | 2023-07-10 | |
Life Chemicals | F2167-5043-0.5g |
2-ethynyl-3-methylpyrazine |
41039-83-2 | 95%+ | 0.5g |
$394.0 | 2023-09-06 | |
Life Chemicals | F2167-5043-1g |
2-ethynyl-3-methylpyrazine |
41039-83-2 | 95%+ | 1g |
$415.0 | 2023-09-06 | |
Chemenu | CM334638-1g |
2-Ethynyl-3-methylpyrazine |
41039-83-2 | 95%+ | 1g |
$627 | 2021-08-18 | |
Enamine | EN300-1216570-0.05g |
2-ethynyl-3-methylpyrazine |
41039-83-2 | 95% | 0.05g |
$60.0 | 2023-07-10 | |
abcr | AB445430-500 mg |
2-Ethynyl-3-methylpyrazine, 95%; . |
41039-83-2 | 95% | 500MG |
€339.00 | 2023-07-18 | |
Enamine | EN300-1216570-0.1g |
2-ethynyl-3-methylpyrazine |
41039-83-2 | 95% | 0.1g |
$89.0 | 2023-07-10 | |
Enamine | EN300-1216570-5.0g |
2-ethynyl-3-methylpyrazine |
41039-83-2 | 95% | 5.0g |
$750.0 | 2023-07-10 | |
Alichem | A099003291-1g |
2-Ethynyl-3-methylpyrazine |
41039-83-2 | 95% | 1g |
$686.88 | 2023-09-02 | |
Enamine | EN300-1216570-500mg |
2-ethynyl-3-methylpyrazine |
41039-83-2 | 95.0% | 500mg |
$202.0 | 2023-10-02 |
2-ethynyl-3-methylpyrazine 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
2-ethynyl-3-methylpyrazineに関する追加情報
Introduction to 2-ethynyl-3-methylpyrazine (CAS No. 41039-83-2)
2-ethynyl-3-methylpyrazine, identified by its Chemical Abstracts Service (CAS) number 41039-83-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of an ethynyl group at the 2-position and a methyl group at the 3-position introduces distinct reactivity and functionality, making it a valuable scaffold for further chemical modifications and derivatization.
The structure of 2-ethynyl-3-methylpyrazine consists of a central pyrazine core, which is highly stable and exhibits moderate electron deficiency due to the conjugation with the nitrogen atoms. The ethynyl substituent, being highly polarizable, can participate in various chemical reactions such as Sonogashira coupling, allowing for the introduction of additional aryl or vinyl groups. This reactivity makes it a versatile building block in synthetic organic chemistry. Additionally, the methyl group at the 3-position can influence electronic and steric properties, affecting the compound's interactions with biological targets.
In recent years, 2-ethynyl-3-methylpyrazine has been explored for its potential applications in medicinal chemistry. Its derivatives have shown promise as intermediates in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, studies have indicated that modifications at the ethynyl or methyl positions can lead to compounds with enhanced binding affinity to specific enzymes or receptors. This has sparked interest in developing novel analogs with improved pharmacokinetic profiles and reduced side effects.
One of the most compelling aspects of 2-ethynyl-3-methylpyrazine is its role in developing novel agrochemicals. Pyrazine derivatives are known for their insecticidal and fungicidal properties, and the introduction of functional groups like ethynyl can enhance these effects. Recent research has demonstrated that certain derivatives of this compound exhibit potent activity against resistant strains of pests, making them attractive candidates for next-generation crop protection agents. The ability to fine-tune the structure through chemical modifications allows researchers to optimize efficacy while minimizing environmental impact.
The synthesis of 2-ethynyl-3-methylpyrazine typically involves multi-step processes starting from readily available precursors such as pyrazole or 3-methylpyrazole. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to introduce the ethynyl group efficiently. These methods not only improve yield but also enable greater control over regioselectivity, which is crucial for producing desired derivatives without unwanted byproducts.
From a computational chemistry perspective, 2-ethynyl-3-methylpyrazine has been studied to understand its electronic structure and reactivity. Density Functional Theory (DFT) calculations have provided insights into how different substituents affect its molecular orbitals and energy levels. This information is invaluable for designing derivatives with specific biological activities by predicting how changes in the structure will influence interactions with biological targets.
The pharmacological potential of 2-ethynyl-3-methylpyrazine derivatives has been investigated across multiple therapeutic categories. In particular, compounds derived from this scaffold have shown interest as kinase inhibitors, due to the ability of pyrazines to mimic ATP binding sites. Additionally, their aromatic nature allows them to interact with lipophilic pockets in proteins, making them candidates for treating neurological disorders where membrane permeability and receptor binding are critical factors.
In conclusion, 2-ethynyl-3-methylpyrazine (CAS No. 41039-83-2) represents a promising compound in pharmaceutical and agrochemical research. Its unique structural features enable diverse chemical modifications, making it a versatile scaffold for developing bioactive molecules with applications ranging from crop protection to human health. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an increasingly important role in future drug discovery efforts.
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